molecular formula C17H12Cl2N2O B2690137 1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide CAS No. 240799-60-4

1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide

Cat. No. B2690137
CAS RN: 240799-60-4
M. Wt: 331.2
InChI Key: CTBNBVYVEIHCTD-UHFFFAOYSA-N
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Description

1-Chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide (CMCI) is an organic compound belonging to the class of isoquinoline carboxamides. It is an important research chemical, as it is used in various scientific applications, such as synthesis of pharmaceuticals, and in the study of biochemical and physiological effects. CMCI has the ability to interact with proteins and other molecules in the body, making it an ideal compound to study the effects of drugs and other compounds on the body.

Scientific Research Applications

Anti-inflammatory Effects

Research by Torres et al. (1999) explores the anti-inflammatory properties of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide in mice. The study demonstrates that this compound inhibits oedema formation in animals with or without adrenal glands, suggesting a potential role in inflammation management (Torres et al., 1999).

Pharmacokinetics and Metabolization

De Vos et al. (1999) discuss the high-performance liquid chromatographic determination of this compound in mouse plasma and tissues, as well as in human plasma. The study provides insights into the rapid metabolization of the compound in humans, with significant conversion to more polar metabolites post-injection (De Vos et al., 1999).

Antimicrobial Potential

A study by Desai, Dodiya, and Shihora (2011) synthesized and tested a series of carboxamides, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, for their antibacterial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Synthesis of Derivatives

Aghekyan et al. (2009) focused on the synthesis of novel derivatives of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, which is related to the compound . This research contributes to the broader understanding of the chemical manipulation and potential applications of isoquinoline derivatives (Aghekyan et al., 2009).

Drug-Metabolizing Enzyme Induction

Research by Totis et al. (1989) indicates that 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide has an inducing effect on drug-metabolizing enzymes, particularly cytochrome P-450 II B1 (P-450b) and related enzymatic activities. This suggests its potential use in influencing drug metabolism (Totis et al., 1989).

Mass Spectrometric Studies

Thevis et al. (2008) studied the gas-phase reactions of bisubstituted isoquinolines, providing insights into the behavior of these compounds under mass spectrometric conditions. This research is relevant for understanding the structural and chemical properties of isoquinoline derivatives, including 1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide (Thevis et al., 2008).

Imaging and Radiolabeling

Yu et al. (2008) synthesized and characterized analogues of this compound for potential use in PET imaging, particularly focusing on their affinity for the peripheral benzodiazepine receptor. This research contributes to the development of imaging agents for medical diagnostics (Yu et al., 2008).

properties

IUPAC Name

1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-21(12-8-6-11(18)7-9-12)17(22)15-10-20-16(19)14-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNBVYVEIHCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide

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